molecular formula C10H8N2O2 B15214795 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid CAS No. 90770-92-6

2-Aminocyclohepta[b]pyrrole-3-carboxylic acid

Cat. No.: B15214795
CAS No.: 90770-92-6
M. Wt: 188.18 g/mol
InChI Key: GBCOBUVQXBTMIJ-UHFFFAOYSA-N
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Description

2-Aminocyclohepta[b]pyrrole-3-carboxylic acid (CAS 90770-92-6) is a high-purity chemical reagent designed for research and development applications. This compound features a fused cyclohepta[b]pyrrole core structure substituted with both an amine and a carboxylic acid functional group, making it a versatile bifunctional scaffold for synthetic organic chemistry and medicinal chemistry research . The presence of both electron-donating (amine) and electron-withdrawing (carboxylic acid) groups on the heterocyclic system creates a unique electronic profile that can be exploited in the design of novel molecular architectures. The carboxylic acid moiety is a key handle for further derivatization, commonly used in amide coupling reactions to create a wide range of derivatives for structure-activity relationship studies . Compounds based on the pyrrole-carboxylic acid scaffold are frequently investigated for their potential biological activities. Research on analogous pyrrole-carboxamide compounds has demonstrated significant interest in their application as inhibitors of biological targets, such as MmpL3 in tuberculosis research, highlighting the therapeutic potential of this chemical class . Furthermore, the carboxylic acid group allows for the formation of stable salts or for use in metal coordination chemistry, which can be relevant in materials science and nanotechnology applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

90770-92-6

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-aminocyclohepta[b]pyrrole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c11-9-8(10(13)14)6-4-2-1-3-5-7(6)12-9/h1-5H,(H2,11,12)(H,13,14)

InChI Key

GBCOBUVQXBTMIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=NC(=C2C(=O)O)N)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron(III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohepta[b]pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iron(III) chloride, palladium on carbon, sodium borohydride, lithium aluminum hydride, alkyl halides, sulfonyl chlorides, and benzoyl chloride. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of catalytic amounts of reagents.

Major Products

Major products formed from the reactions of this compound include various substituted pyrroles, pyrrole carboxylates, and pyrrole derivatives with enhanced biological activity .

Scientific Research Applications

2-Aminocyclohepta[b]pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminocyclohepta[b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Aminocyclohepta[b]pyrrole-3-carboxylic acid Cycloheptane + pyrrole fusion -NH₂ (C2), -COOH (C3) C₁₀H₁₂N₂O₂ 196.22 (calculated) Amino, carboxylic acid
Pyrrole-3-carboxylic acid Pyrrole -COOH (C3) C₅H₅NO₂ 111.09 Carboxylic acid
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Pyrrolopyridine -Br (C5), -COOH (C2) C₈H₅BrN₂O₂ 257.05 Bromine, carboxylic acid
Patent compound (2023) Pyrrole + isoquinoline -Cl, morpholinyl, methyl C₂₉H₂₉ClN₄O₄ 557.02 (estimated) Chlorine, amide, methyl

Key Observations :

  • Substituent Effects: Bromine and chlorine in analogs () enhance electrophilic reactivity and bioactivity, while the amino group in the target compound may improve hydrogen-bonding capacity .

Comparison :

  • The Hantzsch method () is efficient for pyrrole-3-carboxamides but may require adaptation for cyclohepta[b]pyrrole systems.
  • The patent process () highlights industrial scalability but lacks yield data, suggesting optimization challenges for complex fused-ring systems.

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Melting Point (°C) Solubility Stability Storage Conditions
Pyrrole-3-carboxylic acid 144–147 (hydrate) Water-soluble Stable at 0–6°C 0–6°C
5-Bromo-pyrrolopyridine derivative Not reported Organic solvents Sensitive to light Not disclosed
Target compound (inferred) ~150–160 (estimated) Moderate in water Sensitive to hydrolysis -20°C (recommended)

Notes:

  • The carboxylic acid group in the target compound likely increases water solubility compared to ester derivatives ().
  • Amino groups may necessitate inert storage conditions to prevent oxidation .

Biological Activity

2-Aminocyclohepta[b]pyrrole-3-carboxylic acid is a heterocyclic compound characterized by a unique seven-membered ring structure fused to a pyrrole ring. Its molecular formula is C10H8N2O2C_{10}H_8N_2O_2, and it has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, synthesizing findings from various studies and case reports.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can modulate the activity of various receptors and enzymes, which may lead to significant biological effects. For instance, it may inhibit enzymes involved in inflammatory responses and cancer cell proliferation, thereby showcasing its therapeutic potential in treating diseases like cancer and chronic inflammation.

Biological Activities

  • Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

In another study, the compound was tested for its ability to reduce the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharide (LPS). Treatment with this compound significantly decreased levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundHeterocyclicAntiviral, Anti-inflammatory, Anticancer
Indole derivativesFused ring systemDiverse biological activities
Pyrrole carboxylic acidsCarboxylic acidDrug development applications

The comparison highlights that while there are similarities in structural characteristics among these compounds, this compound possesses unique properties that make it particularly interesting for further research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-aminocyclohepta[b]pyrrole-3-carboxylic acid derivatives, and how can purity be ensured?

  • Synthesis Methods :

  • FeCl₂-Catalyzed Cyclization : FeCl₂·4H₂O in acetonitrile at 65°C efficiently catalyzes the cyclization of isoxazole precursors to yield pyrrole-3-carboxylic acid derivatives (e.g., 2-aryl/alkyl-substituted analogs) .
  • Continuous Flow Chemistry : Microreactor-based flow systems enable rapid synthesis of substituted pyrrole-3-carboxylic acids, though amidation may require batch processing for higher conversion .
    • Purification : Use HPLC with C18 columns and mobile phases optimized for carboxylic acids (e.g., water/acetonitrile with 0.1% formic acid) to resolve impurities. Purity >97% is achievable via recrystallization from ethanol/water mixtures .

Q. How can the stability of this compound be assessed under experimental conditions?

  • Key Stability Factors :

  • Decarboxylation : Pyrrole-3-carboxylic acids decarboxylate at ~200°C. Monitor via TGA or FT-IR for CO₂ loss. The rate is ~300× slower than pyrrole-2-carboxylic acids .
  • pH Sensitivity : pKa = 5.0 in water at 25°C. Buffers (pH 4–6) are recommended to avoid protonation-driven degradation .
    • Analytical Tools : Use voltammetry (e.g., poly(pyrrole-3-carboxylic acid)-modified electrodes) to track redox stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields during amidation of pyrrole-3-carboxylic acids?

  • Case Study : Flow chemistry using EDC/HOBt and amines at 75°C yields <20% conversion, while batch stirring at RT overnight achieves >80% .
  • Troubleshooting :

  • Activation Time : Pre-activate the carboxylic acid with EDC/HOBt for 30 min before adding amines.
  • Solvent Choice : Use DMF or DCM to enhance solubility of hydrophobic amines.
    • Validation : Confirm conversion via LC-MS or ¹H NMR (disappearance of carboxylic acid proton at δ 10–12 ppm) .

Q. What structural modifications enhance the catalytic or material properties of this compound derivatives?

  • Ring-Size Effects :

  • Cyclohepta[b]pyrrole derivatives (7-membered rings) exhibit higher conformational flexibility than cyclopenta[b]pyrrole analogs (5-membered), improving binding in catalytic sites .
    • Functionalization :
  • Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during solid-phase peptide synthesis .
  • Substituents at the 2-amino position (e.g., morpholinomethyl) enhance bioactivity in pharmaceutical analogs .

Q. How does the electronic environment of pyrrole-3-carboxylic acid influence its electrochemical applications?

  • Polymer-Based Sensors : Poly(pyrrole-3-carboxylic acid) films on pencil graphite electrodes show selective dopamine detection (LOD = 0.1 µM) due to carboxylate-mediated π-π interactions with catechol groups .
  • Corrosion Resistance : Polypyrrole coatings doped with pyrrole-3-carboxylic acid improve adhesion to steel via chelation with surface Fe³⁺, reducing corrosion current density by 90% .

Methodological Recommendations

  • Synthetic Optimization : Prioritize batch over flow chemistry for amidation .
  • Stability Monitoring : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Electrochemical Applications : Optimize polymer film thickness (100–200 nm) for sensor reproducibility .

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